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molecular formula C6H3ClFNO2 B1351143 2-Chloro-3-fluoroisonicotinic acid CAS No. 628691-93-0

2-Chloro-3-fluoroisonicotinic acid

Cat. No. B1351143
M. Wt: 175.54 g/mol
InChI Key: NWNWBLRKHOVSEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09440929B2

Procedure details

Diphenylphosphoryl azide (DPPA) (129 mmol) was added to a mixture of 2-chloro-3-fluoro-pyridine-4-carboxylic acid (85.7 mmol), Et3N (257 mmol) in 1:1 tert-BuOH/toluene (200 mL). The mixture was heated at 110° C. for 4 h. Mixture was diluted with H2O and extracted with DCM. The organic layer was dried (Na2SO4) and concentrated. The residue was purified by flash column chromatography (SiO2, 100:0 to 80:20 DCM/EtOAc) to yield the desired product tert-butyl N-(2-chloro-3-fluoro-4-pyridyl)carbamate.
Quantity
129 mmol
Type
reactant
Reaction Step One
Quantity
85.7 mmol
Type
reactant
Reaction Step One
Name
Quantity
257 mmol
Type
reactant
Reaction Step One
Name
tert-BuOH toluene
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:8])C=CC=CC=1.[Cl:18][C:19]1[C:24]([F:25])=[C:23](C(O)=O)[CH:22]=[CH:21][N:20]=1.CC[N:31]([CH2:34]C)CC.[C:36]([OH:40])([CH3:39])([CH3:38])[CH3:37].C1(C)C=CC=CC=1>O>[Cl:18][C:19]1[C:24]([F:25])=[C:23]([NH:31][C:34](=[O:8])[O:40][C:36]([CH3:39])([CH3:38])[CH3:37])[CH:22]=[CH:21][N:20]=1 |f:3.4|

Inputs

Step One
Name
Quantity
129 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Name
Quantity
85.7 mmol
Type
reactant
Smiles
ClC1=NC=CC(=C1F)C(=O)O
Name
Quantity
257 mmol
Type
reactant
Smiles
CCN(CC)CC
Name
tert-BuOH toluene
Quantity
200 mL
Type
reactant
Smiles
C(C)(C)(C)O.C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography (SiO2, 100:0 to 80:20 DCM/EtOAc)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC(=C1F)NC(OC(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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